molecular formula C32H47N5O9S B037444 7beta-Nbd-nct CAS No. 124882-57-1

7beta-Nbd-nct

Cat. No. B037444
M. Wt: 677.8 g/mol
InChI Key: OPHJSJAUIOZCAY-BXUBCPGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7beta-Nbd-nct is a chemical compound that has been used extensively in scientific research for its unique properties. This compound is a fluorescent analog of cholesterol, which makes it an ideal tool for studying cholesterol transport and metabolism within cells. In

Mechanism Of Action

The mechanism of action of 7beta-Nbd-nct involves its ability to mimic the behavior of cholesterol within cells. Specifically, this compound is taken up by cells and incorporated into cellular membranes, where it can be transported between different compartments and metabolized in the same way as cholesterol. The fluorescent properties of 7beta-Nbd-nct also allow researchers to track its movement within cells and to visualize cholesterol trafficking in real-time.

Biochemical And Physiological Effects

The biochemical and physiological effects of 7beta-Nbd-nct are largely related to its ability to mimic the behavior of cholesterol within cells. This compound has been shown to affect cholesterol metabolism and transport, as well as to alter the structure and function of cellular membranes. In addition, 7beta-Nbd-nct has been used to investigate the role of cholesterol in various disease states, including atherosclerosis and Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 7beta-Nbd-nct in lab experiments is its ability to mimic the behavior of cholesterol within cells. This makes it an ideal tool for studying cholesterol transport and metabolism, as well as for investigating the effects of various drugs and compounds on cholesterol metabolism. However, there are also some limitations to using this compound in lab experiments. For example, the fluorescent properties of 7beta-Nbd-nct can be affected by changes in pH and temperature, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving 7beta-Nbd-nct. One area of interest is the use of this compound to study the role of cholesterol in various disease states, including atherosclerosis and Alzheimer's disease. Another area of interest is the development of new compounds that can mimic the behavior of cholesterol within cells, but with improved properties such as increased stability and reduced toxicity. Finally, there is also interest in using 7beta-Nbd-nct to study the effects of various drugs and compounds on cholesterol metabolism, with the goal of identifying new therapeutic targets for the treatment of cholesterol-related diseases.

Synthesis Methods

The synthesis of 7beta-Nbd-nct involves several steps. First, cholesterol is modified to introduce a nitrobenzoxadiazole (NBD) group at the 7beta position. This is achieved by reacting cholesterol with NBD-chloride in the presence of a base. The resulting product is then purified and converted to the nitrile derivative by reaction with sodium azide. Finally, the nitrile derivative is reduced to the amine using hydrogen gas and palladium on carbon as a catalyst.

Scientific Research Applications

7beta-Nbd-nct has been used extensively in scientific research to study cholesterol transport and metabolism within cells. This compound is particularly useful for studying the movement of cholesterol between different cellular compartments, as well as the regulation of cholesterol synthesis and uptake. In addition, 7beta-Nbd-nct has been used to study the effects of various drugs and compounds on cholesterol metabolism, as well as to investigate the role of cholesterol in various disease states.

properties

CAS RN

124882-57-1

Product Name

7beta-Nbd-nct

Molecular Formula

C32H47N5O9S

Molecular Weight

677.8 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5R,7S,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-7-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C32H47N5O9S/c1-17(4-9-27(40)33-12-13-47(43,44)45)20-5-6-21-28-22(16-26(39)32(20,21)3)31(2)11-10-19(38)14-18(31)15-24(28)34-23-7-8-25(37(41)42)30-29(23)35-46-36-30/h7-8,17-22,24,26,28,34,38-39H,4-6,9-16H2,1-3H3,(H,33,40)(H,43,44,45)/t17-,18+,19-,20-,21?,22?,24+,26+,28?,31+,32-/m1/s1

InChI Key

OPHJSJAUIOZCAY-BXUBCPGOSA-N

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CCC2[C@@]1([C@H](CC3C2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)NC5=CC=C(C6=NON=C56)[N+](=O)[O-])O)C

SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)NC5=CC=C(C6=NON=C56)[N+](=O)[O-])O)C

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)NC5=CC=C(C6=NON=C56)[N+](=O)[O-])O)C

synonyms

(N-(7-(nitrobenz-2-oxa-1,3-diazol-4-yl))-7-amino-3alpha,12alpha-dihydroxycholan-24-oyl)-2-aminoethanesulfonate
7beta-NBD-NCT
nitrobenzoxadiazol-N-cholytaurine

Origin of Product

United States

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